molecular formula C12H16ClFN2 B3211722 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1092791-36-0

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B3211722
CAS No.: 1092791-36-0
M. Wt: 242.72 g/mol
InChI Key: OMXDJCAJLDYKQP-UHFFFAOYSA-N
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Description

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H16ClFN2 and a molecular weight of 242.72 g/mol . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indole ring substituted at the 2nd position by an ethanamine group and at the 7th position by a fluorine atom. The indole ring is also substituted at the 4th position by a methyl group .

Scientific Research Applications

Antimicrobial and Antifungal Activity

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride and its derivatives have shown potential in antimicrobial and antifungal applications. For instance, derivatives of 1H-indol-3-yl)ethanamine have been synthesized and evaluated for their ability to inhibit the Staphylococcus aureus NorA efflux pump, which is a mechanism contributing to bacterial resistance against fluoroquinolones. These derivatives displayed modest or no intrinsic anti-staphylococcal activity but could restore the antibacterial activity of ciprofloxacin in resistant strains by inhibiting the NorA efflux pump. This suggests that modifications of the indole core, such as halogenation, can enhance the efficacy of fluoroquinolones against resistant bacterial strains (Héquet et al., 2014).

Another study on substituted 6-fluorobenzo[d]thiazole amides, which are structurally related to this compound, demonstrated antibacterial and antifungal activities comparable or slightly better to those of medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B. This indicates the potential of fluoro-substituted indole derivatives in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).

Antiviral Activity

Compounds derived from this compound have also been explored for antiviral properties. A novel approach involving the synthesis of substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives revealed significant activity against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. This demonstrates the potential of these derivatives as antiviral agents, offering a new avenue for the treatment of viral infections (Ivachtchenko et al., 2015).

Catalytic and Biological Activity

The catalytic activity of derivatives, such as those involving nickel ferrite nanoparticles in the synthesis of indole-related compounds, has been studied with findings indicating potential biological activity. For example, the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones using nickel ferrite nanoparticles showed promising antioxidant and antimicrobial activities. These compounds' structures and biological activities suggest their usefulness in various medicinal chemistry applications, highlighting the broad spectrum of applications for fluoro-substituted indole derivatives (Rao et al., 2019).

Properties

IUPAC Name

2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2.ClH/c1-7-3-4-10(13)12-11(7)9(5-6-14)8(2)15-12;/h3-4,15H,5-6,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXDJCAJLDYKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)F)C)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 3
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2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
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2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 5
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 6
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

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